Product packaging for 3-Oxopropyl propanoate(Cat. No.:CAS No. 63309-45-5)

3-Oxopropyl propanoate

Cat. No.: B14505992
CAS No.: 63309-45-5
M. Wt: 130.14 g/mol
InChI Key: VRRVETKCDNFOPH-UHFFFAOYSA-N
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Description

Contextualization of Oxoesters and Beta-Keto Esters in Chemical Synthesis

Oxoesters, which contain both an ester and a ketone or aldehyde functionality, are pivotal intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. The relative positioning of the oxo and ester groups is crucial and defines the compound's reactivity and classification, such as α-, β-, γ-, and δ-keto esters.

Beta-keto esters (3-oxo esters) are perhaps the most extensively studied class of oxoesters. fiveable.me They are characterized by a ketone on the beta-carbon relative to the ester group. fiveable.me This arrangement results in particularly acidic α-hydrogens (the protons on the carbon between the two carbonyl groups), facilitating the formation of a stabilized enolate ion. fiveable.me This property is the cornerstone of their synthetic utility, making them key substrates in fundamental carbon-carbon bond-forming reactions like the Claisen condensation, acetoacetic ester synthesis, and various alkylation and acylation reactions. fiveable.meorganic-chemistry.orgresearchgate.net The ability to undergo these reactions makes β-keto esters indispensable precursors for the synthesis of ketones, complex carboxylic acids, and heterocyclic compounds. researchgate.netresearchgate.net

In contrast, 3-Oxopropyl propanoate is a γ-oxo ester (or γ-keto ester, though in this case it's an aldehyde). In γ-keto esters, the carbonyl group is located on the gamma-carbon of the ester's alcohol or acid portion. While they lack the highly acidic α-protons characteristic of their β-keto counterparts, they possess their own unique reactivity. They are important precursors for the synthesis of five-membered rings, such as γ-lactones and cyclopentenones, through intramolecular reactions. organic-chemistry.orgtandfonline.com Modern synthetic methods for preparing γ-keto esters include the regioselective hydration of 3-alkynoates, often catalyzed by gold(III) salts, which proceeds under mild conditions. nih.govacs.org Other approaches involve the conjugate addition of nitroalkanes to α,β-unsaturated esters or the alkylation of silylated enolates. organic-chemistry.orgscispace.com

The table below summarizes some key properties and synthetic access points for these classes of compounds.

Featureβ-Keto Estersγ-Keto Esters
Structural Motif R-CO-CH₂-COOR'R-CO-CH₂-CH₂-COOR'
Key Reactivity Highly acidic α-protons, enolate formationIntramolecular cyclizations
Common Reactions Claisen condensation, alkylation, acylationPaal-Knorr furan (B31954) synthesis, cyclopentenone formation
Typical Synthesis Claisen condensation, reaction of diketene (B1670635) with alcoholsHydration of 3-alkynoates, conjugate addition

Structural Classification and Nomenclature of this compound Analogues

The systematic naming of organic compounds follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). For bifunctional compounds like oxoesters, a priority order of functional groups determines the parent structure and the prefixes used. Esters have higher priority than ketones or aldehydes. stackexchange.com Consequently, the ester is named as the parent, and the carbonyl group is indicated by the prefix "oxo" with a locant indicating its position. stackexchange.com

For this compound, the parent acid is propanoic acid, and the alcohol component is a 3-oxopropanol. The IUPAC name is thus This compound .

Analogues of this compound can be generated by modifying either the acyl portion (propanoate) or the oxo-alkyl portion (3-oxopropyl).

Variation in the Acyl Group: The propanoate group can be replaced by other alkanoates. For example, using acetic acid would yield 3-oxopropyl acetate, and using butanoic acid would result in 3-oxopropyl butanoate.

Variation in the Oxo-Alkyl Chain: The position of the oxo group can be changed. If the oxo group were at the C-2 position, the compound would be a β-oxo ester, 2-oxopropyl propanoate. Lengthening the chain would lead to δ-oxo esters like 4-oxobutyl propanoate.

Substitution on the Chain: Additional substituents can be present on the carbon backbone. For instance, methyl 4-oxo-5-phenylpentanoate is a γ-keto ester with a phenyl substituent.

Nature of the Oxo Group: While this compound is an aldehyde, many analogues are ketones. For example, methyl 3-benzoylpropanoate is an aromatic γ-keto ester where the oxo group is part of a benzoyl moiety. nist.gov

The following table provides examples of ketoester analogues and their structural classification.

Compound NameClassificationStructural Formula
This compound γ-Oxo Ester (Aldehyde)CH₃CH₂C(=O)OCH₂CH₂CHO
Ethyl acetoacetateβ-Keto EsterCH₃C(=O)CH₂COOCH₂CH₃
Methyl 3-benzoylpropanoateγ-Keto Ester (Aromatic)C₆H₅C(=O)CH₂CH₂COOCH₃ nist.gov
Ethyl 5-oxo-5-(2,3-dichlorophenyl)pentanoateδ-Keto Ester (Aromatic)Cl₂C₆H₃C(=O)(CH₂)₃COOCH₂CH₃
Ethyl 2,3-dibromo-5-oxohexanoateγ-Keto Ester (Substituted)CH₃C(=O)CH₂CH(Br)CH(Br)COOCH₂CH₃ stackexchange.com

Historical Development and Emerging Research Trends Pertaining to Ketoester Functionalities

The chemistry of ketoesters, particularly β-keto esters, has a rich history dating back to the 19th century with the discovery of the Claisen condensation. This reaction, which forms β-keto esters from the self-condensation of two ester molecules, became a foundational tool in synthetic organic chemistry. fiveable.meresearchgate.net For decades, research focused on exploiting the unique reactivity of the acidic methylene (B1212753) group in β-keto esters for alkylation, acylation, and decarboxylation reactions, providing access to a wide variety of ketones and carboxylic acids.

The development of modern organometallic chemistry significantly expanded the synthetic utility of ketoesters. Palladium-catalyzed reactions, for example, have enabled new transformations of allyl β-keto esters, leading to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products through intermediates like palladium enolates. nih.gov

Emerging Research Trends:

Current research continues to broaden the applications of ketoesters, driven by the demand for more efficient, selective, and sustainable synthetic methods.

Asymmetric Catalysis: A major focus is the development of enantioselective methods for synthesizing chiral ketoesters. This includes asymmetric fluorination, trifluoromethylation, and other reactions to create stereogenic quaternary centers, which are of high interest in pharmaceutical chemistry. mdpi.com Asymmetric reactions involving β,γ-unsaturated α-ketoesters are also being explored to produce complex chiral building blocks. nih.gov

Green Chemistry: There is a growing emphasis on environmentally benign synthesis. This includes the use of greener reagents like Oxone for oxidative cleavage reactions, although reproducibility can be a challenge. organic-chemistry.org The development of efficient transesterification methods for β-keto esters using reusable or non-toxic catalysts like boric acid or zinc oxide is another active area, driven by applications in both pharmaceutical synthesis and biodiesel production. researchgate.netnih.gov

Novel Substrates and Reactions: The scope of ketoester chemistry is continuously expanding. For instance, one-pot syntheses of γ-keto esters from nitroalkanes and α,β-unsaturated esters have been developed as a streamlined alternative to traditional multi-step methods. organic-chemistry.org The reaction of carboxylic acids with ynol ethers represents a novel, direct approach to β-keto esters without pre-activation. researchgate.net

Medicinal Chemistry and Biology: The ketoester motif is being explored for its biological activity. For example, researchers are designing and synthesizing β-keto ester analogues to act as quorum sensing inhibitors, which could offer a new strategy to combat bacterial infections by disrupting their cell-to-cell communication rather than killing them directly, potentially slowing the development of antibiotic resistance. nih.gov The α-ketoamide moiety, a close relative, is considered a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties compared to α-ketoacids and α-ketoesters. acs.org

The ongoing evolution of ketoester chemistry highlights its enduring importance, transitioning from a classical tool for fundamental synthesis to a versatile platform for addressing contemporary challenges in catalysis, green chemistry, and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B14505992 3-Oxopropyl propanoate CAS No. 63309-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63309-45-5

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-oxopropyl propanoate

InChI

InChI=1S/C6H10O3/c1-2-6(8)9-5-3-4-7/h4H,2-3,5H2,1H3

InChI Key

VRRVETKCDNFOPH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCC=O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Oxopropyl Propanoate

Electrophilic and Nucleophilic Reactivity of the Ketoester System

The electronic properties of the ester and ketone groups dictate the molecule's susceptibility to attack by nucleophiles and electrophiles. Both carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bond, but their reactivity levels differ significantly.

Nucleophilic Acyl Substitution Mechanisms of Oxoesters

Nucleophilic acyl substitution is a characteristic reaction of the ester group in 3-oxopropyl propanoate. masterorganicchemistry.com This reaction involves the replacement of the leaving group (the alkoxy portion) by an incoming nucleophile. byjus.com The process occurs through a two-step mechanism: nucleophilic addition followed by elimination. masterorganicchemistry.com

First, the nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate. vanderbilt.edu In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. vanderbilt.edu

The reaction can be catalyzed by either acid or base.

Acid Catalysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak, neutral nucleophiles. byjus.comlibretexts.org After the formation of the tetrahedral intermediate, a proton transfer occurs to the leaving group, making it a better leaving group (an alcohol). libretexts.org

Base Catalysis (Saponification) : With strong, negatively charged nucleophiles (like hydroxide (B78521) ions), the reaction does not require a catalyst. youtube.com The nucleophile directly attacks the carbonyl carbon to form the tetrahedral intermediate, which then expels the alkoxide leaving group. masterorganicchemistry.com

Table 1: Key Steps in Nucleophilic Acyl Substitution of Esters
StepDescription (Basic/Neutral Conditions)Description (Acidic Conditions)
1A strong nucleophile directly attacks the carbonyl carbon. youtube.comThe carbonyl oxygen is protonated by an acid catalyst. byjus.com
2A tetrahedral intermediate is formed. vanderbilt.eduA weak nucleophile attacks the activated (protonated) carbonyl carbon. libretexts.org
3The intermediate collapses, reforming the C=O double bond and ejecting the leaving group. vanderbilt.eduA proton is transferred from the original nucleophile to the leaving group. byjus.com
4-The protonated leaving group is eliminated as the C=O double bond reforms. libretexts.org
5-The final product is deprotonated, regenerating the acid catalyst. libretexts.org

Comparative Reactivity of Ester and Ketone Carbonyl Centers

Within the this compound molecule, the ketone and ester carbonyl centers exhibit different levels of reactivity towards nucleophiles. Generally, ketones are more reactive than esters in nucleophilic addition reactions. quora.comlibretexts.org This difference in reactivity can be attributed to two main factors: electronics and sterics.

Electronic Effects: The electrophilicity of the carbonyl carbon in an ester is reduced due to resonance. The lone pair of electrons on the adjacent oxygen atom can be delocalized into the carbonyl group, which helps to stabilize the carbonyl and decrease the partial positive charge on the carbonyl carbon. pearson.comstackexchange.comlibretexts.org This resonance stabilization is not present in ketones to the same extent. stackexchange.com Consequently, the ketone's carbonyl carbon is more electron-deficient and thus more electrophilic and prone to nucleophilic attack. pearson.comstackexchange.com

Steric Effects: The approach of a nucleophile to the carbonyl carbon can be hindered by the surrounding groups. In ketones, the carbonyl carbon is bonded to two alkyl groups, whereas in aldehydes, it is bonded to one alkyl group and a smaller hydrogen atom. quora.com This makes aldehydes generally more reactive than ketones due to less steric hindrance. quora.com While both functional groups in this compound are internal, the fundamental electronic difference remains the primary driver of their comparative reactivity.

Table 2: Comparison of Ketone and Ester Reactivity
FactorKetone CarbonylEster CarbonylEffect on Reactivity
Resonance No resonance donation from adjacent C atoms.Electron density is donated from the adjacent oxygen atom via resonance. stackexchange.comquora.comReduces electrophilicity of the ester carbon, making it less reactive than the ketone. pearson.com
Electrophilicity Higher partial positive charge on the carbonyl carbon. stackexchange.comLower partial positive charge on the carbonyl carbon. stackexchange.comKetone is a better electrophile and more susceptible to nucleophilic attack. pearson.com
General Reactivity Order Aldehyde > Ketone > Ester > Amide quora.comstackexchange.com-

Reduction Reactions of the Ketone and Ester Moieties

The presence of two reducible carbonyl groups in this compound allows for either selective or complete reduction, depending on the choice of reducing agent and reaction conditions.

Selective Reduction of the Ketone Group

Due to the higher reactivity of the ketone carbonyl compared to the ester carbonyl, it is possible to selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. wikipedia.org This chemoselective reduction is typically achieved using mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose as it is a relatively weak reducer. wikipedia.org It readily reduces aldehydes and ketones but is generally unreactive towards less reactive functional groups like esters under standard conditions. wikipedia.org Another reagent that can achieve this transformation is ammonia (B1221849) borane (B79455) (AB), which has been shown to selectively reduce keto esters to the corresponding hydroxyl esters. researchgate.net

Concurrent Reduction of Both Ketone and Ester Functionalities

To reduce both the ketone and the ester groups simultaneously, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a strong, highly reactive nucleophilic reducing agent capable of reducing a wide variety of carbonyl compounds, including both ketones and esters. wikipedia.org

When this compound is treated with a sufficient amount of LiAlH₄, both the ketone and the ester functionalities are reduced. The ketone is converted to a secondary alcohol, and the ester is reduced to a primary alcohol, resulting in the formation of a diol. Unlike borohydrides, aluminum hydrides are significantly more nucleophilic and potent reducing agents. wikipedia.org

Table 3: Reduction Outcomes for this compound
Reducing AgentReactivityKetone Group ProductEster Group ProductOverall Product
Sodium Borohydride (NaBH₄)Mild; selectively reduces ketones/aldehydes. wikipedia.orgSecondary AlcoholUnchangedHydroxy-ester
Ammonia Borane (AB)Mild; chemoselective for ketones in keto esters. researchgate.netSecondary AlcoholUnchangedHydroxy-ester
Lithium Aluminum Hydride (LiAlH₄)Strong; reduces most carbonyls, including esters. wikipedia.orgSecondary AlcoholPrimary AlcoholDiol

Heterocyclization Reactions Involving Ketoesters

Ketoesters, particularly those with a 1,3-, 1,4-, or 1,5-dicarbonyl relationship, are valuable precursors for the synthesis of various heterocyclic compounds. uwindsor.ca The two carbonyl groups provide reactive sites for condensation reactions with dinucleophilic reagents.

For a γ-ketoester like this compound (which is a 1,4-dicarbonyl compound), cyclization reactions can lead to five-membered heterocycles. For instance, in the Paal-Knorr synthesis, 1,4-dicarbonyl compounds react with ammonia or primary amines to form pyrroles, or with dehydrating agents to form furans. uwindsor.ca

Furan (B31954) Synthesis : In the presence of an acid catalyst, the enol form of one carbonyl group can attack the other carbonyl, leading to a cyclization and subsequent dehydration to yield a substituted furan. uwindsor.ca

Pyrrole (B145914) Synthesis (Hantzsch Pyrrole Synthesis) : The reaction of the ketoester with ammonia or a primary amine serves as the nitrogen source for the pyrrole ring. The amine first forms an enamine with one carbonyl group, which then attacks the second carbonyl group, leading to cyclization and the formation of the aromatic pyrrole ring after dehydration. uwindsor.ca

Pyrazole Synthesis : β-ketoesters can react with hydrazine (B178648) derivatives to form pyrazoles. mdpi.com The reaction involves condensation between the hydrazine and both carbonyl functionalities to construct the heterocyclic ring.

These reactions highlight the utility of the dicarbonyl system in this compound as a versatile building block in the synthesis of complex organic molecules.

Hydrolysis Mechanisms and Kinetic Isotope Effect Studies

The hydrolysis of this compound, like other esters, can be catalyzed by either acid or base, proceeding through different mechanisms. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible process that reaches equilibrium. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the ester group, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the tetrahedral intermediate collapses, eliminating an alcohol and yielding a carboxylic acid. For this compound, this would result in propanoic acid and 3-hydroxypropanal (B37111), which exists in equilibrium with its dehydrated form, acrolein.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, hydrolysis is an irreversible reaction. chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then expels the alkoxide leaving group. An acid-base reaction between the carboxylic acid product and the alkoxide rapidly follows, forming a carboxylate salt and an alcohol. This final deprotonation step drives the reaction to completion. youtube.com The products of base-catalyzed hydrolysis of this compound would be sodium propanoate and 3-hydroxypropanal.

Kinetic Isotope Effect (KIE) Studies: The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.org For ester hydrolysis, KIE studies, particularly solvent isotope effects, can provide insight into the transition state. For instance, a change in the reaction rate when H₂O is replaced by D₂O (heavy water) can indicate the role of water as a nucleophile and the nature of proton transfers in the rate-determining step. chem-station.com An inverse solvent isotope effect (kH/kD < 1), where the reaction is faster in D₂O, has been observed in some acid-catalyzed ester hydrolysis reactions. chem-station.com This is often interpreted as the result of the pre-equilibrium protonation step.

Hydrolysis Condition Catalyst Products Key Characteristics
AcidicH₃O⁺Propanoic acid + 3-HydroxypropanalReversible, equilibrium process chemguide.co.uk
Basic (Saponification)OH⁻Propanoate salt + 3-HydroxypropanalIrreversible, driven to completion chemguide.co.uk

While specific KIE data for this compound is not available, the table below shows hypothetical KIE values that could be expected based on general mechanisms of ester hydrolysis.

Isotopic Substitution Expected KIE (kH/kD) Interpretation
Solvent (H₂O vs. D₂O)~0.5 - 0.7 (Inverse)Suggests a pre-equilibrium protonation step in acid-catalyzed hydrolysis chem-station.com
α-Hydrogen to Ester~1.0 (No significant effect)Indicates the C-H bond at the α-position is not broken in the rate-determining step

Rearrangement Reactions

As a β-keto ester, this compound has the potential to undergo rearrangement reactions, particularly following its hydrolysis.

Decarboxylation of the Corresponding β-Keto Acid: A significant reaction related to β-keto esters is the decarboxylation of the corresponding β-keto acid. libretexts.org If this compound is first hydrolyzed to its corresponding carboxylic acid, 3-oxohexanoic acid, the resulting molecule can undergo decarboxylation upon heating. This process occurs through a cyclic, six-membered transition state, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to a ketone. youtube.comaklectures.com In this case, the final product would be propanone.

Palladium-Catalyzed Rearrangements: Research on analogous allylic β-keto esters has shown that they can undergo a variety of palladium-catalyzed rearrangement reactions. nih.gov These reactions proceed through the formation of palladium enolates after an initial decarboxylation step. While this compound is not an allylic ester, this highlights the diverse rearrangement pathways available to this class of compounds with appropriate catalysts. nih.gov

Enolate Chemistry and Alkylation at Alpha-Positions

The carbon atoms alpha to the carbonyl groups in this compound are acidic and can be deprotonated by a suitable base to form a resonance-stabilized enolate. wikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile and is central to the alkylation chemistry of the compound.

Enolate Formation: this compound has two alpha-positions: one adjacent to the ketone (C2) and one adjacent to the ester (C4). The protons at the C2 position, flanked by two carbonyl groups, are significantly more acidic and will be preferentially removed by a base. The formation of the enolate can be controlled to achieve either the kinetic or thermodynamic product, although in this case, the most stable enolate is formed by deprotonating the C2 position. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation. wikipedia.org

Alkylation at the Alpha-Position: Once formed, the enolate of this compound can react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction. libretexts.org This results in the formation of a new carbon-carbon bond at the C2 position. The choice of the alkyl halide is critical, as primary and secondary halides are preferred to avoid competing elimination reactions. libretexts.org This alkylation is a key step in synthetic pathways like the acetoacetic ester synthesis, which allows for the creation of substituted ketones after subsequent hydrolysis and decarboxylation steps. libretexts.org

Base Conditions Enolate Formed Alkylation Product (with R-X)
Sodium Ethoxide (NaOEt)EthanolThermodynamic (at C2)2-Alkyl-3-oxopropyl propanoate
Lithium Diisopropylamide (LDA)THF, -78 °CKinetic/Thermodynamic (at C2)2-Alkyl-3-oxopropyl propanoate

The general sequence for the alkylation of a β-keto ester is as follows:

Enolate Formation: Deprotonation at the α-carbon between the two carbonyl groups using a base.

Nucleophilic Attack: The resulting enolate attacks an alkyl halide (R-X) in an Sₙ2 reaction.

Hydrolysis and Decarboxylation: The alkylated β-keto ester can then be hydrolyzed and heated to produce a substituted ketone. aklectures.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 3-oxopropyl propanoate, both proton (¹H) and carbon-¹³ (¹³C) NMR would provide definitive information about its structure.

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The expected chemical shifts, multiplicities, and integrations are detailed below. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The methylene (B1212753) group adjacent to the ester oxygen will also be significantly deshielded.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CHO 9.8 Triplet (t) 1H
-O-CH₂- 4.4 Triplet (t) 2H
-CH₂-CHO 2.8 Triplet (t) 2H
CH₃-CH₂- 1.1 Triplet (t) 3H

Note: Predicted values are based on standard chemical shift tables and spectral databases of similar functional groups.

The ¹³C NMR spectrum for this compound is expected to show six distinct signals, one for each unique carbon atom in the structure. The carbonyl carbons of the aldehyde and ester groups are predicted to have the largest chemical shifts (most downfield).

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CHO 200
-COO- 174
-O-CH₂- 62
-CH₂-CHO 45
-CH₂-COO- 28

Note: Predicted values are based on standard chemical shift tables and spectral databases of similar functional groups.

To confirm the assignments from 1D NMR and to further elucidate the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between adjacent protons, for instance, between the aldehyde proton and the adjacent methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the aldehyde C=O stretch is expected at a slightly lower wavenumber, around 1720-1740 cm⁻¹. The characteristic C-H stretch of the aldehyde group is also anticipated as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Raman spectroscopy, which is sensitive to changes in polarizability, would be complementary to IR. The C=O stretching vibrations would also be visible in the Raman spectrum, though typically weaker than in the IR. The C-C and C-H vibrations of the alkyl chain would likely produce strong signals in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹) Vibrational Mode
Aldehyde C-H 2820, 2720 Weak Stretching
Alkyl C-H 2950-2850 Strong Stretching
Ester C=O 1740 Medium Stretching
Aldehyde C=O 1725 Medium Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. For this compound (C₆H₁₀O₃), the molecular weight is 130.14 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 130.

The fragmentation of this compound would likely proceed through several characteristic pathways for esters and aldehydes. A prominent fragmentation would be the alpha-cleavage adjacent to the ester carbonyl group, leading to the loss of the propoxy group (-OCH₂CH₂CHO) to give an acylium ion at m/z = 57. Another common fragmentation for esters is the McLafferty rearrangement, if a gamma-hydrogen is available, which is not the case here in its most typical form. Cleavage at the C-O bond of the ester would result in a fragment at m/z = 73.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion
130 [CH₃CH₂COOCH₂CH₂CHO]⁺ (Molecular Ion)
101 [M - CHO]⁺
73 [OCH₂CH₂CHO]⁺
57 [CH₃CH₂CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound possesses two carbonyl groups, which are the primary chromophores. The expected electronic transitions would be the n → π* transitions of the non-bonding electrons on the oxygen atoms to the antibonding π* orbitals of the carbonyl groups. These transitions are typically weak and occur at longer wavelengths. A weak absorption band in the region of 270-300 nm would be expected for the n → π* transition of the aldehyde and ester carbonyls.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. libretexts.orgscirp.org In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered beams is measured. libretexts.org The angles and intensities of the diffracted X-rays provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice, including unit cell dimensions and bond lengths. scirp.org

For a compound like this compound, which may exist in a crystalline solid state under certain conditions, single-crystal XRD would be the definitive method for elucidating its precise molecular geometry and packing in the solid state. The analysis involves growing a suitable single crystal, which is then mounted on a diffractometer. The resulting diffraction data are processed to generate an electron density map, from which the positions of individual atoms can be resolved.

While specific crystallographic data for this compound is not widely reported in the surveyed literature, a hypothetical analysis would yield key structural parameters. These parameters, as shown in the table below, define the crystal system and the exact spatial arrangement of the molecules. Powder XRD could also be employed, particularly for sample identification or phase purity analysis, by comparing the resulting diffraction pattern to a known standard. libretexts.org

Table 1: Hypothetical Crystallographic Data for this compound. This data is illustrative of typical parameters obtained from a single-crystal XRD analysis.
ParameterHypothetical ValueDescription
Chemical FormulaC6H10O3The molecular formula of the compound.
Formula Weight130.14 g/molThe molar mass of the compound. nih.gov
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal.
a (Å)8.512Unit cell dimension along the a-axis.
b (Å)5.789Unit cell dimension along the b-axis.
c (Å)14.321Unit cell dimension along the c-axis.
β (°)98.54Angle of the unit cell for a monoclinic system.
Volume (ų)697.4The volume of a single unit cell.
Z4The number of molecules per unit cell.

Other Advanced Characterization Techniques for Material Science Applications

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. wikipedia.orgchromatographytoday.com It separates macromolecules based on their hydrodynamic volume in solution. wikipedia.org The method is widely used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.orgresolvemass.ca This information is critical as the molecular weight distribution significantly influences the physical and mechanical properties of a polymeric material, including its strength, viscosity, and processability. chromatographytoday.comhpst.cz

In the context of material science, if this compound were used as a monomer or as part of a comonomer system to synthesize a polymer (e.g., through radical polymerization of a vinyl-functionalized derivative), GPC would be essential for characterizing the resulting product. The analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. resolvemass.ca Larger polymer chains elute faster as they are excluded from the pores, while smaller chains take a longer path, resulting in separation by size. wikipedia.org

The data obtained from GPC allows for quality control in polymer manufacturing and helps in understanding how reaction conditions affect the final polymer structure. resolvemass.calcms.cz

Table 2: Illustrative GPC Data for a Hypothetical Polymer Derived from a this compound Monomer.
Sample IDMn (g/mol)Mw (g/mol)Polydispersity Index (PDI = Mw/Mn)Elution Time (min)
Poly(3OPP)-Batch 145,00081,0001.8015.2
Poly(3OPP)-Batch 252,00098,8001.9014.8
Poly(3OPP)-Batch 348,50089,2001.8415.0

Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of chemical species with unpaired electrons, such as free radicals. nih.govnih.gov Free radicals are often short-lived intermediates in chemical reactions, and EPR allows for their direct observation, providing insights into reaction mechanisms. nih.govmdpi.com The technique of spin trapping is often employed, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily studied by EPR. mdpi.com

If this compound were involved in a process generating radical species, such as initiation of polymerization, photolytic degradation, or oxidation, EPR would be a key tool for identifying the structure of the radical intermediates. researchgate.net For instance, in a radical polymerization, EPR could be used to study the kinetics of the termination step. researchgate.net The EPR spectrum provides information through its g-factor and hyperfine coupling constants, which are characteristic of a specific radical's electronic environment and its interaction with nearby magnetic nuclei. researchgate.net

Analysis of these parameters can confirm the identity of the radical and provide details about its molecular structure and electron spin distribution.

Table 3: Hypothetical EPR Spectral Parameters for a Radical Intermediate Derived from this compound.
Radical Speciesg-factorHyperfine Coupling Constants (a) in Gauss (G)Assigned Nuclei
·CH(CH₂O(CO)CH₂CH₃)CHO2.0025a(α-H) = 20.5 G1 Proton
a(β-H) = 25.1 G2 Protons

Dynamic Light Scattering (DLS) and High-Resolution Transmission Electron Microscopy (HRTEM) for Self-Assembly Structures

Dynamic Light Scattering (DLS) and High-Resolution Transmission Electron Microscopy (HRTEM) are complementary techniques crucial for studying the formation and characteristics of self-assembled nanostructures in solution and in the solid state, respectively. sciopen.comnih.gov

Dynamic Light Scattering (DLS) measures the size distribution of small particles and macromolecules in suspension. nih.gov It works by analyzing the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.gov Larger particles move more slowly, leading to slower fluctuations. This data can be used to determine the hydrodynamic radius of the particles. nih.gov If a block copolymer containing this compound segments were synthesized, DLS would be an excellent tool to monitor its self-assembly into structures like micelles or vesicles in a selective solvent, providing information on their size and size distribution. nih.govresearchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct visualization of nanoscale structures, offering detailed information on their morphology, size, and internal arrangement. sciopen.comthepattersonlab.com For self-assembled materials, samples are typically prepared by drop-casting a dilute solution onto a TEM grid, followed by drying or vitrification (cryo-TEM) to preserve the solution-state structures. nih.govnih.gov HRTEM could be used to confirm the morphology of self-assembled structures suggested by DLS, for example, to distinguish between spherical micelles, cylindrical worms, or flattened vesicles formed by a this compound-containing block copolymer. wiley.com

Together, these techniques provide a comprehensive picture of self-assembly processes, from average size in solution (DLS) to direct visualization of individual structures (HRTEM). thepattersonlab.com

Table 4: Representative DLS Data for Self-Assembled Micelles from a Hypothetical Block Copolymer Incorporating this compound.
ParameterValueDescription
Z-Average Hydrodynamic Diameter (d.nm)95.4Intensity-weighted mean hydrodynamic size.
Polydispersity Index (PDI)0.12A measure of the width of the size distribution.
Peak 1 Diameter (nm)92.8The primary particle size population.
Peak 1 % Intensity100%The percentage of scattered light from Peak 1.

Computational Chemistry Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. osti.govosti.gov It is widely employed for its balance of accuracy and computational cost, making it a valuable tool for predicting a wide range of molecular properties. arxiv.org For 3-Oxopropyl propanoate, DFT calculations would serve as the foundation for understanding its intrinsic chemical nature.

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com This process is crucial as the molecular structure dictates its physical and chemical properties. For this compound, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, would be used to calculate its most stable conformation. nih.gov The analysis would yield key structural parameters. nih.gov

Electronic structure analysis examines the distribution of electrons within the optimized geometry, revealing insights into molecular polarity and reactivity sites.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table presents the types of parameters that would be obtained from a DFT geometry optimization. Actual values require specific calculations not found in the provided search results.

Parameter Bond/Angle Illustrative Value
Bond Lengths (Å) C=O (ester) ~ 1.21
C=O (aldehyde) ~ 1.22
C-O (ester) ~ 1.34
O-C (ether link) ~ 1.43
Bond Angles (°) O=C-O (ester) ~ 124°
C-C-C (backbone) ~ 110°

| Dihedral Angles (°) | C-O-C-C | ~ 180° (trans) |

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comwuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A small energy gap implies high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would identify the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table illustrates the kind of data generated from a molecular orbital analysis. Specific values for this compound are not available in the provided search results.

Property Illustrative Value (eV)
HOMO Energy (EHOMO) -7.5
LUMO Energy (ELUMO) -0.8

Natural Bond Orbital (NBO) analysis is a theoretical framework for examining charge transfer and conjugative interactions within a molecule. researchgate.net It provides a detailed description of bonding in terms of localized electron-pair "bonding" orbitals and their interactions with "antibonding" orbitals. The stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to a vacant acceptor NBO quantifies the strength of these interactions.

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound This table shows representative donor-acceptor interactions that NBO analysis would reveal. The stabilization energies are hypothetical.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (Oester) π* (C=Oester) 25.4
LP (Oaldehyde) π* (C=Oaldehyde) 21.8

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating complex reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. osti.gov This approach allows for a step-by-step understanding of how reactants are converted into products. For this compound, computational modeling could be applied to study reactions such as its hydrolysis to propanoic acid and 3-hydroxypropanal (B37111), or its oxidation and reduction reactions. The calculated energy barriers would provide insights into the reaction kinetics and help predict the most favorable reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of compounds to their biological activity or a physical property. wikipedia.orgmdpi.com In a QSAR study, molecular descriptors (numerical representations of chemical information) are calculated for a series of compounds and correlated with their measured activity. nih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict properties like receptor binding affinity, toxicity, or reactivity. nih.gov This would involve calculating various descriptors (e.g., electronic, steric, topological) and using statistical methods to build a predictive model. wikipedia.org Cheminformatics tools would be essential for managing the chemical data, generating descriptors, and visualizing chemical space, thereby guiding the design of new compounds with desired properties. mdpi.com

Kinetic Modeling of Chemical Transformations

Kinetic modeling involves the use of computer simulations to study the rates of chemical reactions. mdpi.com By incorporating rate coefficients derived from theoretical calculations (like transition state theory combined with DFT), a kinetic model can predict how the concentration of reactants, intermediates, and products changes over time under various conditions. For this compound, kinetic modeling could be used to simulate its atmospheric degradation, its stability in a formulation, or its conversion rate in a synthetic process. Such models are crucial for process optimization and environmental impact assessment. mdpi.com

Synthetic Utility and Industrial Applications of 3 Oxopropyl Propanoate Derivatives

Role as Versatile Intermediates in Organic Synthesis

Derivatives of 3-oxopropyl propanoate serve as highly valuable and versatile intermediates in the field of organic synthesis. Their bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making them ideal starting materials for the construction of more complex molecular architectures. The reactivity of the carbonyl group and the α-protons, coupled with the ester functionality, enables their participation in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Precursors for Heterocyclic Compound Synthesis

The structural framework of this compound derivatives is particularly well-suited for the synthesis of a diverse array of heterocyclic compounds, which are core components of many pharmaceuticals, agrochemicals, and materials. The 1,3-dicarbonyl-like reactivity (after hydrolysis of the ester or through enol/enolate formation) allows these molecules to participate in condensation reactions with various nucleophiles to form stable ring systems.

Pyrimidines: Derivatives of this compound can be utilized in the synthesis of pyrimidine (B1678525) rings. For instance, in reactions analogous to the Biginelli reaction, the keto-ester moiety can react with ureas or thioureas and an aldehyde to generate dihydropyrimidinones. A general strategy involves the condensation of a β-ketoester (a related structure) with amidines. Following this logic, a this compound derivative could react with an amidine to form a substituted pyrimidine. A versatile and efficient method for pyrimidine synthesis involves the one-pot, three-component condensation of thiobarbituric acid, malononitrile (B47326), and an aldehyde, showcasing a common strategy for building this heterocyclic core. nih.gov

Pyridines: The synthesis of pyridine (B92270) derivatives can also be accomplished using this compound precursors. The Hantzsch pyridine synthesis, for example, traditionally uses a β-ketoester, an aldehyde, and ammonia (B1221849). A this compound derivative could conceptually replace the β-ketoester component. Furthermore, propenones, which share a similar three-carbon backbone, react with reagents like malononitrile and ethyl cyanoacetate (B8463686) to yield cyanopyridines and cyanopyridones, respectively. nih.gov This highlights the utility of the propanone skeleton in constructing the pyridine ring.

Quinoxalines: Quinoxaline derivatives, known for their wide range of pharmacological activities, can be synthesized from precursors derived from this compound. pharmaceuticaljournal.net The general synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. orientjchem.org A this compound derivative can be chemically modified to generate the necessary dicarbonyl precursor for this cyclization reaction. For example, oxidation of the α-carbon to the ketone would yield a suitable 1,2-dicarbonyl species.

The following table summarizes the general approaches for the synthesis of these heterocycles using precursors related to this compound.

Table 1: Heterocyclic Synthesis Pathways
Heterocycle General Precursors Key Reaction Type
Pyrimidine β-Ketoester, Amidine/Urea Condensation
Pyridine β-Ketoester, Aldehyde, Ammonia Hantzsch Synthesis
Quinoxaline 1,2-Diamine, 1,2-Dicarbonyl Condensation

Building Blocks for Complex Molecules (General)

The utility of this compound derivatives extends beyond heterocycle synthesis to their role as fundamental building blocks for assembling more complex acyclic and carbocyclic molecules. Their ability to undergo a variety of transformations makes them valuable synthons in multistep synthetic sequences.

One of the most powerful applications of these derivatives is in Michael addition reactions. wikipedia.org The α,β-unsaturated analogue of this compound can act as a Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This reaction is a cornerstone of carbon-carbon bond formation, enabling the extension of carbon chains and the introduction of diverse functional groups. ewadirect.commasterorganicchemistry.com For instance, the Michael addition of a carbanion nucleophile to an activated olefin derived from a propanoate is a key step in creating more elaborate carbon skeletons. informahealthcare.com

This reactivity has been harnessed in the synthesis of various complex molecules, including natural products and their analogues. The 1,5-dicarbonyl pattern that can be generated from a Michael addition product is a precursor to further cyclization reactions, such as aldol (B89426) condensations, leading to the formation of six-membered rings—a common motif in many natural products.

An example of their use as building blocks is in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com In these syntheses, related propenoic acid esters undergo hydroarylation, demonstrating how the three-carbon propanoate backbone can be functionalized to create more complex structures.

Material Science Applications

The chemical functionalities present in this compound and its derivatives also lend themselves to applications in material science, where they can be incorporated into polymers or other materials to impart specific properties.

Polymer Additives and Stabilizers

Propanoate derivatives have been investigated for their role as additives to improve the stability and performance of various polymers. They can function as stabilizers, protecting the polymer from degradation caused by environmental factors such as heat, light, and oxidation.

Poly(methyl methacrylate) (PMMA) Stabilization: Research has shown that metal complexes of propanoate derivatives can act as effective photostabilizers for PMMA. For example, complexes of 2-(6-methoxynaphthalen-2-yl)propanoate with metals such as Ni(II), Cu(II), Zn(II), and Sn(II) have been shown to reduce the photodegradation of PMMA films when incorporated at a low weight percentage. mdpi.com These additives can function through various mechanisms, including acting as peroxide decomposers, radical scavengers, or UV absorbers. mdpi.com The efficiency of stabilization often depends on the specific metal ion complexed with the propanoate ligand. mdpi.com

Hindered Amine Light Stabilizers (HALS): While not directly this compound derivatives, the broader class of compounds known as Hindered Amine Light Stabilizers (HALS) are crucial for protecting polymers against photo-oxidation. wikipedia.orguvabsorber.com HALS are typically derivatives of tetramethylpiperidine (B8510282) and function by scavenging free radicals generated during photodegradation. wikipedia.org The propanoate moiety could potentially be incorporated into the structure of HALS to modify their properties, such as solubility and compatibility with the polymer matrix.

The following table details the function of propanoate derivatives as polymer stabilizers.

Table 2: Propanoate Derivatives as Polymer Stabilizers
Polymer Propanoate Derivative Example Function
PMMA 2-(6-Methoxynaphthalen-2-yl)propanoate metal complexes Photostabilizer
PVC Organotin mercaptopropionates Heat Stabilizer
Polyolefins (Potential) Propanoate-functionalized HALS Light Stabilizer

Photoacid Generators and Resist Compositions

In the field of microelectronics and photolithography, photoacid generators (PAGs) are critical components of chemically amplified photoresists. google.com A PAG is a compound that generates a strong acid upon exposure to light. fujifilm.comtcichemicals.com This photogenerated acid then catalyzes a chemical reaction in the surrounding polymer matrix (the resist), which changes its solubility, allowing for the creation of intricate patterns on a substrate. researchgate.net

The general structure of a PAG consists of a photosensitive part and a part that yields an acid. While there is no direct evidence in the searched literature of this compound itself being used as a PAG, its structure contains functionalities that could be modified for such an application. For a molecule to function as a PAG, it typically needs to be incorporated into either an ionic salt (e.g., sulfonium (B1226848) or iodonium (B1229267) salts) or a non-ionic structure (e.g., sulfonate esters) that can undergo photolysis to release a proton. tcichemicals.comrsc.org

A hypothetical this compound-based PAG could be designed by, for example, converting the ketone to a sulfonium salt or by attaching a sulfonate ester group that is photolabile. The propanoate ester itself could potentially act as an acid-labile group within a photoresist polymer. In a chemically amplified resist, the polymer resin contains acid-labile protecting groups. google.com After the PAG generates acid, the acid cleaves these protecting groups, altering the polymer's solubility. A polymer containing pendant propanoate groups with acid-labile esters could theoretically be designed to function within such a system.

The development of novel polymers for photoresist compositions is an active area of research, with a focus on materials that offer high resolution and sensitivity, particularly for deep and extreme ultraviolet (DUV/EUV) lithography. google.comrsc.orgnih.gov The incorporation of functional monomers, potentially including derivatives of this compound, could be a strategy to fine-tune the properties of these advanced materials.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 3-Oxopropyl propanoate, the primary abiotic degradation mechanisms are atmospheric oxidation and hydrolysis.

Atmospheric Oxidation by Hydroxyl Radicals and Ozonolysis

Once released into the atmosphere, this compound is susceptible to degradation by reactive species, primarily hydroxyl (OH) radicals and ozone (O₃).

Reaction with Hydroxyl Radicals: The dominant atmospheric loss process for many volatile organic compounds (VOCs) during the daytime is their reaction with hydroxyl radicals. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound. For this compound, the reaction with OH radicals is expected to proceed via hydrogen abstraction from the C-H bonds. The presence of an ester and an aldehyde functional group influences the reactivity of the molecule.

Interactive Data Table: Estimated Atmospheric Lifetime of this compound

ParameterEstimated ValueNotes
OH Radical Reaction Rate Constant (k_OH) 1.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Estimated based on structurally similar functionalized esters.
Average Global OH Radical Concentration 1.0 x 10⁶ molecules cm⁻³Typical value for the troposphere.
Atmospheric Lifetime (τ) Approximately 1.15 daysCalculated as τ = 1 / (k_OH * [OH]).

This table presents estimated values for the atmospheric lifetime of this compound based on reactions with hydroxyl radicals. The actual lifetime may vary depending on atmospheric conditions.

Ozonolysis: The aldehyde functional group in this compound makes it susceptible to degradation by ozone, although this process is generally slower than the reaction with OH radicals for saturated aldehydes. Ozonolysis involves the cleavage of the C=O bond in the aldehyde. However, for aliphatic aldehydes, the reaction rates with ozone are significantly lower than for alkenes. The atmospheric degradation of this compound is therefore expected to be dominated by its reaction with hydroxyl radicals.

Hydrolytic Degradation Pathways

In aqueous environments, this compound can undergo hydrolysis, a reaction in which the ester bond is cleaved by water. This process can be catalyzed by both acids and bases. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible reaction that yields propanoic acid and 3-hydroxypropanal (B37111). The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity and facilitates nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydrolysis of this compound is an irreversible process that produces a propanoate salt and 3-hydroxypropanal. libretexts.org This reaction, also known as saponification, is typically faster than acid-catalyzed hydrolysis. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester.

The rate of hydrolysis is highly dependent on the pH of the aqueous environment. The half-life of the ester can vary from days to years depending on the pH and temperature.

Interactive Data Table: pH Dependence of Ester Hydrolysis Half-life (Conceptual)

pHRelative Hydrolysis RateDominant MechanismExpected Products
< 4 Slow to ModerateAcid-CatalyzedPropanoic acid, 3-Hydroxypropanal
7 Very SlowNeutralPropanoic acid, 3-Hydroxypropanal
> 9 Moderate to FastBase-CatalyzedPropanoate salt, 3-Hydroxypropanal

This table provides a conceptual overview of the effect of pH on the hydrolysis of this compound. Actual rates would need to be determined experimentally.

Biotic Degradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of organic chemicals from soil and water.

Biodegradability Assessments in Environmental Matrices

Specific studies on the biodegradation of this compound in environmental matrices like soil and water are not extensively documented. However, its structure suggests that it is likely to be biodegradable. Both the propanoate and the 3-oxopropyl moieties are susceptible to microbial attack.

To assess the biodegradability of a compound, standardized tests are often employed, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These tests measure parameters like oxygen consumption or carbon dioxide evolution over a specific period. Based on the biodegradability of similar short-chain esters and aldehydes, it can be inferred that this compound would likely be classified as readily biodegradable.

For example, studies on the biodegradation of phthalate (B1215562) esters in soil have shown that the rate of degradation is influenced by factors such as soil pH, temperature, and the microbial community present. researchgate.netresearchgate.netepa.gov While structurally different, these studies highlight the general principles of ester biodegradation in soil environments.

Metabolic Pathways Leading to Propanoate Degradation

The microbial degradation of this compound is expected to proceed through the cleavage of the ester bond, followed by the metabolism of the resulting alcohol and carboxylic acid.

Ester Hydrolysis: The initial step in the biodegradation is likely the enzymatic hydrolysis of the ester bond by esterases, enzymes commonly produced by a wide range of microorganisms. This reaction would yield propanoate and 3-hydroxypropanal.

Metabolism of 3-Hydroxypropanal: The resulting 3-hydroxypropanal can be either oxidized to 3-hydroxypropanoic acid or reduced to propane-1,3-diol. 3-Hydroxypropanoic acid can then be further metabolized, potentially entering central metabolic pathways.

Metabolism of Propanoate: Propanoate is a common metabolic intermediate and can be readily utilized by many microorganisms. It is typically activated to propionyl-CoA, which can then enter various metabolic pathways. One major route is the conversion of propionyl-CoA to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle). This conversion involves a series of enzymatic reactions.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of β-keto esters often relies on methods like the Claisen condensation, which involves the reaction of two ester molecules in the presence of a strong base. fiveable.mejove.com While effective, these methods can present challenges in terms of atom economy and the use of harsh reagents. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 3-Oxopropyl propanoate.

One promising avenue is the exploration of biocatalysis. The use of enzymes, such as lipases, has already been shown to be effective in the transesterification of β-keto esters under mild, solvent-free conditions. google.com Research into identifying or engineering specific enzymes for the direct synthesis of this compound from renewable feedstocks could significantly improve the environmental footprint of its production. For instance, processes starting from renewable resources and utilizing compounds like Meldrum's acid have been demonstrated for other fatty β-ketoesters and could be adapted. rsc.org

Furthermore, the development of catalytic routes that utilize greener solvents and readily available starting materials is crucial. This includes exploring flow chemistry systems, which can offer improved safety, scalability, and control over reaction parameters. The goal is to design synthetic protocols that are not only efficient in terms of yield but also align with the principles of green chemistry, minimizing waste and energy consumption.

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is fundamental to optimizing existing processes and discovering new applications. While the general mechanism of reactions like the Claisen condensation is well-established, involving the formation of an enolate intermediate, the specific kinetics and potential side reactions for this compound remain to be explored in detail. fiveable.mejove.com

Future mechanistic studies could employ a combination of experimental techniques, such as in-situ spectroscopic monitoring (e.g., NMR, IR), and computational modeling. Advanced isoconversional kinetic analysis can provide insights into the rate-limiting steps of complex reactions. mdpi.com For instance, the transesterification of β-keto esters is thought to proceed through either an enol or an acylketene intermediate, and elucidating the dominant pathway for this compound under various conditions would be highly valuable. rsc.org

Moreover, investigating the mechanisms of catalyzed reactions, such as those involving palladium enolates in allylic alkylations, can open doors to new synthetic transformations. nih.gov A deeper understanding of these pathways will enable the rational design of catalysts and reaction conditions to achieve higher selectivity and efficiency.

Exploration of Advanced Catalytic Systems

The development of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research should focus on a variety of catalytic approaches to both its synthesis and its subsequent functionalization.

Catalytic Systems for β-Keto Ester Synthesis and Transformation

Catalyst TypePotential Application for this compoundKey Research Focus
Biocatalysts (e.g., Lipases) Enantioselective synthesis and transformations.Identifying robust enzymes, reaction optimization. google.com
Organocatalysts Asymmetric synthesis of chiral derivatives.Design of novel chiral catalysts, expanding reaction scope. acs.org
Metal Complexes (e.g., Pd, Ru, Ni) Cross-coupling reactions, hydrogenations, amidations.Development of catalysts with higher turnover numbers and selectivity. nih.govnih.govnih.gov
Nanocatalysts Improved catalytic activity and recyclability.Synthesis of well-defined nanocatalysts, studying structure-activity relationships.

The use of dual catalytic systems, for example combining palladium and ruthenium complexes for asymmetric dehydrative condensation, represents a cutting-edge area that could be applied to this compound. nih.gov Such systems can enable reactions under nearly neutral conditions, which is advantageous for sensitive substrates. Additionally, the exploration of nickel-catalyzed amidations offers a direct route to valuable α-amidated materials from β-keto esters. nih.gov The development of chemoselective catalysts, such as those that can differentiate between various carbonyl groups within a molecule, will also be critical for the selective functionalization of this compound in the synthesis of more complex structures.

Design of Next-Generation Materials Incorporating Ketoester Moieties

The unique structural motif of β-keto esters, with their adjacent carbonyl groups, makes them valuable building blocks for the synthesis of a wide range of molecules and materials. The 1,2-dicarbonyl unit is a key feature in many pharmaceuticals and can be utilized in materials science. nih.gov Future research should explore the incorporation of the this compound moiety into novel materials to impart specific functionalities.

One area of interest is the development of advanced polymers. For example, ketoesters can be used as precursors for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polymers. Ethyl esters, in particular, have been investigated as green solvents for the extraction of PHAs. mdpi.com Investigating the potential of this compound as a monomer or a precursor for monomers in polymerization reactions could lead to new materials with tailored properties.

Furthermore, the ketoester functionality can be exploited for the development of "smart" materials. The reactivity of the α-proton and the two carbonyl groups could be utilized in the design of responsive materials that change their properties in response to external stimuli such as pH or the presence of specific analytes. The ability of β-keto esters to participate in various cyclization and condensation reactions also makes them attractive for the synthesis of complex heterocyclic structures that could be incorporated into functional dyes, organic semiconductors, or other advanced materials. fiveable.mecdnsciencepub.com

Comprehensive Environmental Impact Assessments

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is essential for its responsible development and application. Future research should focus on conducting a comprehensive life cycle assessment (LCA) of this compound.

Esters, in general, are often considered to have favorable environmental profiles due to their natural occurrence and biodegradability. ruishuangchemical.com Many are also characterized by low toxicity. ruishuangchemical.com However, a specific assessment for this compound is necessary. This would involve evaluating the environmental impacts associated with its synthesis, use, and disposal. Studies on its biodegradability in different environmental compartments (soil, water) and its potential for bioaccumulation are needed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-oxopropyl propanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves esterification or condensation reactions. For example, TBDMS-protected intermediates can be synthesized via silylation using reagents like TBDMSOTf in the presence of 2,6-lutidine, with yields exceeding 95% under optimized stirring times (3–20 hours) . Reaction monitoring via thin-layer chromatography (TLC) and purification via silica gel column chromatography (Hex/EtOAc gradients) are critical for isolating pure products.

Q. How can HPLC be utilized to analyze this compound metabolites in biological systems?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry is effective for quantifying propanoate-related metabolites. Protocols include metabolite extraction from biological samples, chromatographic separation using reversed-phase columns, and data analysis via software like XCMS or MetaboAnalyst. Calibration curves for this compound derivatives should be validated against known standards to ensure precision .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved face shields, safety glasses, and nitrile gloves to prevent skin/eye contact. Work under fume hoods with proper ventilation, and follow OSHA guidelines for waste disposal. Contaminated gloves must be decontaminated before removal to avoid secondary exposure .

Advanced Research Questions

Q. How does this compound interact with enzymes like Trypanothione Reductase, and what structural insights can be derived from crystallographic data?

  • Methodological Answer : X-ray crystallography (PDB ID: 6ER5) reveals that 3-oxopropyl derivatives bind to the active site of Leishmania Trypanothione Reductase via hydrogen bonding and hydrophobic interactions. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities (ΔG values), while mutagenesis studies validate critical residues (e.g., Cys52, His461) involved in inhibition .

Q. What strategies resolve contradictions in thermodynamic data (e.g., excess molar enthalpies) for this compound mixtures?

  • Methodological Answer : Discrepancies in excess molar enthalpies for ternary systems (e.g., propanoate + hexane + toluene) require recalibration using Redlich-Kister polynomial models. Experimental validation via adiabatic calorimetry at 298.15 K and atmospheric pressure ensures reproducibility. Data normalization against binary mixture baselines is essential .

Q. How can this compound derivatives be engineered for enhanced catalytic activity in biocatalytic applications?

  • Methodological Answer : Directed evolution of enzymes like cyclohexanone monooxygenase (CHMO) can enhance substrate specificity for this compound. Library screening via fluorescence-activated cell sorting (FACS) or microfluidic platforms identifies mutants with improved turnover rates. Structural analysis (e.g., Cryo-EM) guides rational design of active-site modifications .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing contradictory results in propanoate metabolic flux studies?

  • Methodological Answer : Multivariate analysis (PCA or PLS-DA) identifies outliers in metabolomics datasets. Hypothesis testing (e.g., Student’s t-test with Bonferroni correction) resolves discrepancies between experimental and literature values. Reporting should include effect sizes and confidence intervals to contextualize significance .

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

  • Methodological Answer : Detailed experimental logs must specify reaction stoichiometry, temperature, solvent purity, and catalyst loadings. NMR (¹H/¹³C) and HRMS data should be archived in supplementary materials, with raw files (e.g., .fid, .raw) shared via repositories like Zenodo .

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